molecular formula C8H14N3O15P3 B12074169 [[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B12074169
M. Wt: 485.13 g/mol
InChI Key: NCKFQXVRKKNRBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azauridine 5’-triphosphate typically involves the modification of uridine triphosphate. One common method includes the enzymatic incorporation of the corresponding triphosphates, where a thiophene ring is conjugated at the 5-position to enhance enzymatic incorporation . The reaction conditions often involve the use of T7 RNA polymerase for in vitro transcription .

Industrial Production Methods

Industrial production methods for 6-Azauridine 5’-triphosphate are not widely documented.

Chemical Reactions Analysis

Types of Reactions

6-Azauridine 5’-triphosphate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triphosphate group.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the nucleoside core.

Common Reagents and Conditions

Common reagents used in the reactions involving 6-Azauridine 5’-triphosphate include various polymerases for enzymatic incorporation, as well as thiophene for conjugation at the 5-position .

Major Products Formed

The major products formed from these reactions are typically modified RNA constructs that incorporate the 6-Azauridine 5’-triphosphate, which can be used for further biochemical assays .

Mechanism of Action

6-Azauridine 5’-triphosphate exerts its effects by incorporating into RNA during transcription, thereby interfering with RNA synthesis. It is known to inhibit uridine monophosphate synthase, affecting pyrimidine biosynthesis and cellular nucleic acid levels . This mechanism contributes to its antitumor and antiviral activities .

Properties

Molecular Formula

C8H14N3O15P3

Molecular Weight

485.13 g/mol

IUPAC Name

[[5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C8H14N3O15P3/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(24-7)2-23-28(19,20)26-29(21,22)25-27(16,17)18/h1,3,5-7,13-14H,2H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)

InChI Key

NCKFQXVRKKNRBB-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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